Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23BrFNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-fluorophenol with tert-butyl 4-piperidinecarboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents, such as Grignard reagents, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H23BrFNO3 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI Key |
SVUVXYYRSOFJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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